molecular formula C27H20ClNO3 B12886396 (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid

(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid

Cat. No.: B12886396
M. Wt: 441.9 g/mol
InChI Key: QQQMWSCJIPSTEP-MDWZMJQESA-N
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Description

(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is a complex organic compound that features a quinoline moiety, a vinyl group, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with 7-chloroquinoline, which undergoes a Heck reaction with a suitable vinyl halide to introduce the vinyl group. This intermediate is then subjected to a Friedel-Crafts acylation to attach the benzoic acid moiety. The final step involves the oxidation of the intermediate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and Friedel-Crafts acylation, as well as the use of efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The vinyl group can be reduced to an alkane.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of the vinyl group to an ethyl group.

    Substitution: Formation of quinoline derivatives with various substituents.

Scientific Research Applications

(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its quinoline moiety.

    Medicine: Investigated for its potential as an anti-malarial agent due to the presence of the quinoline ring, which is a common feature in many anti-malarial drugs.

    Industry: Potential use in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets. The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.

    Quinacrine: Another anti-malarial drug with a related structure.

    Atovaquone: A compound with a similar mechanism of action but different structural features.

Uniqueness

(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is unique due to the combination of its quinoline moiety with a vinyl group and a benzoic acid derivative. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H20ClNO3

Molecular Weight

441.9 g/mol

IUPAC Name

2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoic acid

InChI

InChI=1S/C27H20ClNO3/c28-22-12-9-20-10-14-23(29-25(20)17-22)13-8-18-4-3-6-21(16-18)26(30)15-11-19-5-1-2-7-24(19)27(31)32/h1-10,12-14,16-17H,11,15H2,(H,31,32)/b13-8+

InChI Key

QQQMWSCJIPSTEP-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O

Origin of Product

United States

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